molecular formula C10H16ClN B2605347 (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride CAS No. 2445759-74-8

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride

Cat. No. B2605347
CAS RN: 2445759-74-8
M. Wt: 185.7
InChI Key: TZRIGVBJOCQJAF-LWUACZIASA-N
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Description

“(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride” is a chemical compound with the molecular formula C9H13N . It is used for proteomics research .


Synthesis Analysis

The synthesis of a similar compound, (1r,2r,6s,7s)-4-(1-phenylethyl)-4-azatricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione, has been reported . The desired monomer was successfully prepared from exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) and 1-phenylethylamine . The obtained monomer exhibited good reactivity in ROMP polymerization over the 1st generation Grubbs catalyst .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H13N . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 135.21 . Other physical and chemical properties such as boiling point, density, etc., are not available in the current search results.

Scientific Research Applications

Polymer Chemistry and Metathesis Polymerization

Background: EN300-26975724 is a racemic monomer synthesized from exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) and 1-phenylethylamine. Its metathesis polymerization has been investigated, yielding a high molecular weight, soluble, and amorphous polymer.

Significance:

Catalysis and Catalysts

Background: EN300-26975724’s structure suggests potential catalytic applications due to its unique bicyclic framework.

Significance:

Materials Science and Membrane Technology

Background: EN300-26975724’s compact structure and amine functionality make it interesting for materials applications.

Significance:

Drug Discovery and Medicinal Chemistry

Background: EN300-26975724’s scaffold resembles certain natural products and pharmaceuticals.

Significance:

Organic Synthesis and Chemical Transformations

Background: EN300-26975724’s strained bicyclic system presents opportunities for novel synthetic routes.

Significance:

Polymer Membranes for Fuel Cells

Background: EN300-26975724’s solubility and amorphous nature make it relevant for fuel cell applications.

Significance:

Mechanism of Action

The mechanism of action for this compound is not specified in the current search results. It’s used for proteomics research , but the specific biological or chemical mechanisms it participates in are not detailed.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the current search results.

Future Directions

The synthesis of this compound opens an efficient way towards the synthesis of various optically active polymers based on exo-NDA and chiral amines . This suggests potential future directions in the development of new materials for various applications.

properties

IUPAC Name

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9?,10+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRIGVBJOCQJAF-LWUACZIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CC2C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride

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